Cdmt hydrochloride
Overview
Description
Preparation Methods
Cdmt hydrochloride can be synthesized through the reaction of 2,4,6-trichloro-1,3,5-triazine with methanol. This reaction typically occurs under mild conditions and results in the formation of 2-chloro-4,6-dimethoxy-1,3,5-triazine, which can then be converted to its hydrochloride form . Industrial production methods often involve large-scale synthesis using similar reaction conditions, ensuring high purity and yield .
Chemical Reactions Analysis
Cdmt hydrochloride undergoes various chemical reactions, including:
Amidation: It is widely used in the formation of amide bonds, reacting with carboxylic acids and amines to form amides.
Esterification: It can also facilitate the formation of esters from carboxylic acids and alcohols.
Anhydride Formation: This compound can be used to synthesize anhydrides from carboxylic acids.
Common reagents used in these reactions include N-methylmorpholine and triethylamine, which act as bases to facilitate the reactions . The major products formed from these reactions are amides, esters, and anhydrides .
Scientific Research Applications
Cdmt hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a coupling agent in peptide synthesis and in the preparation of various organic compounds.
Medicine: This compound is used in the synthesis of β-lactam antibiotics and other pharmaceutical compounds.
Industry: It is utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of Cdmt hydrochloride involves the activation of carboxylic acids to form reactive intermediates, such as esters or anhydrides. These intermediates can then react with nucleophiles, such as amines or alcohols, to form the desired products . The molecular targets and pathways involved include the formation of activated esters and the subsequent nucleophilic attack by amines or alcohols .
Comparison with Similar Compounds
Cdmt hydrochloride is unique in its high reactivity and stability compared to other coupling agents. Similar compounds include:
DMTMM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride): Used for amide and ester synthesis.
TCT (2,4,6-trichloro-1,3,5-triazine): Used in the synthesis of various organic compounds.
This compound stands out due to its ability to form highly reactive intermediates under mild conditions, making it a preferred choice in many synthetic applications .
Properties
IUPAC Name |
2-(5-chloro-1H-indol-3-yl)-N,N-dimethylethanamine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2.ClH/c1-15(2)6-5-9-8-14-12-4-3-10(13)7-11(9)12;/h3-4,7-8,14H,5-6H2,1-2H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRVJYIJSCHQCOW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC1=CNC2=C1C=C(C=C2)Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16Cl2N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1016-45-1 | |
Record name | 5-Chloro-N,N-dimethyltryptamine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001016451 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-CHLORO-N,N-DIMETHYLTRYPTAMINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54NE277Y4S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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